molecular formula C24H28N4OS B2463048 N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396855-66-5

N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2463048
CAS RN: 1396855-66-5
M. Wt: 420.58
InChI Key: HPNCAXJVGKWWIO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds structurally related to N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide have shown promise in antibacterial applications. For instance, novel analogs of benzothiazole-substituted pyrazol-5-ones exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds maintained their antibacterial potency at non-cytotoxic concentrations, highlighting their potential for therapeutic use (Palkar et al., 2017). Furthermore, specific thiazole-5-carboxamide derivatives demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Mhaske et al., 2011).

Antifungal Activity

Some benzothiazole derivatives, specifically thiazolidin-4-ones and azetidin-2-ones, showed moderate to good inhibition against a range of pathogenic bacterial and fungal strains, indicating their potential as antifungal agents. Notably, azetidin-2-ones derivatives were more active than thiazolidin-4-ones derivatives, suggesting a structure-activity relationship that could be exploited for designing more potent antifungal compounds (Gilani et al., 2016).

Anticancer Activity

A study on a series of thiazole derivatives found that some compounds demonstrated significant antitumor effects. This suggests that thiazole compounds, related to N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide, may have potential as anticancer agents. The study emphasized that 5-arylmethylthiazole derivatives, in particular, are promising for the development of innovative anti-cancer drugs (Ostapiuk et al., 2017).

Miscellaneous Applications

Benzothiazole derivatives have also been explored for other medical applications. For example, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides showed promising diuretic activity in vivo, indicating potential for the treatment of conditions requiring diuresis (Yar & Ansari, 2009). Additionally, coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition abilities for cyanide anions, suggesting applications in chemical sensing and environmental monitoring (Wang et al., 2015).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-7-8-21-22(13-17)30-24(26-21)28-15-19(16-28)23(29)25-20-9-11-27(12-10-20)14-18-5-3-2-4-6-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNCAXJVGKWWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.